REACTION_CXSMILES
|
CO[NH:3][C:4]1[N:5]=[CH:6][CH:7]=[C:8]2[CH:12]=[CH:11][O:10][C:9]=12.C(O)(=O)C>C(Cl)Cl.[Zn]>[O:10]1[C:9]2=[C:4]([NH2:3])[N:5]=[CH:6][CH:7]=[C:8]2[CH:12]=[CH:11]1
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
CONC=1N=CC=C2C1OC=C2
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
36 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
stirred for a few min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The water bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with 400 mL of DCM
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 until the pH of the wash
|
Type
|
WASH
|
Details
|
The DCM layer was then washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by flash chromatography (2% MeOH:DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2C1=C(N=CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |